Ethyl 10-chloro-10-oxodecanoate
Description
Contextualization of Bifunctional Aliphatic Compounds in Contemporary Chemical Research
Bifunctional molecules, compounds containing two distinct functional groups, are of immense interest in modern chemical research. researchgate.net These compounds serve as versatile building blocks for creating polymers, pharmaceuticals, and other specialty chemicals. The presence of two reactive centers allows for the construction of linear polymers, the formation of macrocycles, or the attachment of different molecular fragments to a single scaffold. nih.gov Long-chain aliphatic bifunctional compounds, such as Ethyl 10-chloro-10-oxodecanoate, are particularly valuable for imparting flexibility and specific physical properties to the resulting materials. acs.org
Historical Perspective on the Development and Utility of Acyl Chloride Esters
The synthesis and reactions of acyl chlorides have been a cornerstone of organic chemistry for over a century. Their high reactivity makes them excellent acylating agents for a wide range of nucleophiles, including alcohols, amines, and water. chemguide.co.uklibretexts.org The development of methods to create bifunctional molecules containing an acyl chloride alongside a less reactive functional group, like an ester, expanded the synthetic chemist's toolbox. A notable early synthesis of a related compound, this compound, was reported in the Journal of the American Chemical Society in 1948, highlighting the long-standing interest in this class of molecules. This historical context underscores the foundational importance of such reagents in the evolution of synthetic chemistry.
Structural Attributes and Anticipated Reactivity of this compound
The structure of this compound is characterized by a ten-carbon aliphatic chain. At one end, a carboxylic acid has been converted to an ethyl ester, a relatively stable functional group. At the other end is an acyl chloride, a highly reactive functional group. chemguide.co.uk This difference in reactivity is a key structural attribute.
The acyl chloride group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which creates a significant partial positive charge on the carbonyl carbon. libretexts.org This makes it readily react with a wide variety of nucleophiles. In contrast, the ethyl ester is significantly less reactive and typically requires more forcing conditions, such as strong acid or base and heat, to undergo reaction. savemyexams.com This differential reactivity allows for selective transformations at the acyl chloride terminus while leaving the ester group intact, or vice versa under appropriate conditions.
The anticipated reactions of this compound include:
Reaction with amines: to form long-chain amino-esters or, if reacted with a diamine, to form polyamides.
Reaction with alcohols: to form diesters.
Reaction with water (hydrolysis): to convert the acyl chloride to a carboxylic acid, forming ethyl 10-hydroxy-10-oxodecanoate. savemyexams.com
| Property | Value |
| Chemical Formula | C₁₂H₂₁ClO₃ |
| Molecular Weight | 248.75 g/mol |
| CAS Number | 6946-46-9 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Functional Group | Reactivity |
| Ethyl Ester | Less reactive; requires harsher conditions for reaction. |
| Acyl Chloride | Highly reactive; readily undergoes nucleophilic acyl substitution. |
Overview of Research Trajectories and Academic Significance
The academic significance of this compound and related long-chain bifunctional compounds lies in their potential as monomers for the synthesis of advanced polymers. acs.org The long aliphatic chain can impart desirable properties such as flexibility, hydrophobicity, and lower melting points to polymers like polyamides and polyesters.
Research trajectories involving this and similar molecules focus on:
Polymer Synthesis: Investigating their use in creating novel polyamides and polyesters with tailored properties for applications in fibers, engineering plastics, and coatings. The differential reactivity of the two functional groups can be exploited to control the polymerization process.
Organic Synthesis: Utilizing this compound as a starting material for the synthesis of complex organic molecules, such as macrocycles, by taking advantage of its two reactive ends.
Materials Science: Exploring the properties of materials derived from long-chain bifunctional monomers, including their thermal stability, mechanical strength, and biodegradability. acs.org
While specific, recent research explicitly detailing the use of this compound is not abundant in publicly available literature, its structural motifs are highly relevant to ongoing research in polymer and materials chemistry. The principles of its reactivity and its potential applications continue to be an area of academic and industrial interest.
Structure
3D Structure
Properties
CAS No. |
6946-46-9 |
|---|---|
Molecular Formula |
C12H21ClO3 |
Molecular Weight |
248.74 g/mol |
IUPAC Name |
ethyl 10-chloro-10-oxodecanoate |
InChI |
InChI=1S/C12H21ClO3/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3 |
InChI Key |
UYQCPLVIWOWNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Ethyl 10 Chloro 10 Oxodecanoate
Precursor Chemistry and Feedstock Considerations
The journey to Ethyl 10-chloro-10-oxodecanoate begins with its precursors, primarily derivatives of decanoic acid or decanedioic acid (sebacic acid). The origin of these precursors is diverse, spanning from agricultural products to industrial chemical processes.
Derivation from Renewable Oleochemical Sources
Oleochemicals, which are chemicals derived from vegetable oils and animal fats, represent a significant and sustainable feedstock for the production of decanoic acid and its derivatives.
Coconut and Palm Kernel Oils: These vegetable oils are rich sources of medium-chain triglycerides, and decanoic acid (capric acid) naturally occurs in them at concentrations of about 10% and 4%, respectively. wikipedia.org The fatty acids are typically obtained through the hydrolysis of these oils.
Castor Oil: Sebacic acid, a C10 dicarboxylic acid and a key precursor, is commercially produced from castor oil. The process involves the alkaline oxidation of ricinoleic acid, the main component of castor oil. researchgate.net
Coriander Seed Oil: Research has demonstrated the extraction of decanoic acid from coriander seeds through fractional distillation. researchgate.net
Biotechnological Routes: Advances in industrial biotechnology offer alternative pathways. For instance, long-chain dicarboxylic acids can be produced from rapeseed oil, a renewable resource, through fermentation processes utilizing yeasts of the genus Candida. nih.gov These microorganisms can be genetically modified to enhance the production of specific dicarboxylic acids.
The choice of renewable feedstock often depends on regional availability, cost, and the desired purity of the final product. The extraction and purification processes are critical steps in obtaining precursor-grade decanoic or decanedioic acid.
| Renewable Source | Precursor | Typical Concentration/Method |
| Coconut Oil | Decanoic Acid | ~10% |
| Palm Kernel Oil | Decanoic Acid | ~4% |
| Castor Oil | Sebacic Acid | Alkaline oxidation of ricinoleic acid |
| Coriander Seed Oil | Decanoic Acid | Fractional distillation |
| Rapeseed Oil | Dicarboxylic Acids | Fermentation with Candida yeast |
Synthetic Pathways from Petrochemical Intermediates
The petrochemical industry provides alternative, non-renewable routes to the C10 backbone required for synthesizing this compound.
Oxidation of n-Decanol: Decanoic acid can be prepared through the oxidation of the primary alcohol, n-decanol. wikipedia.org This oxidation is often carried out using chromium trioxide under acidic conditions. reportsanddata.com
Fischer-Tropsch and Ziegler Processes: High-purity decanol (B1663958) can be produced via the Fischer-Tropsch synthesis or the Ziegler process, which are established industrial methods for producing alcohols from synthesis gas or ethylene, respectively. kremschem.com The resulting decanol is then oxidized to decanoic acid.
Paraffin Cracking: N-decanol can also be prepared from the cracking of paraffins, which are obtained from petroleum refining. googleapis.com
These petrochemical routes offer a high degree of control over product purity but are dependent on fossil fuel resources.
| Petrochemical Process | Intermediate | Final Precursor |
| Oxidation | n-Decanol | Decanoic Acid |
| Fischer-Tropsch Synthesis | Synthesis Gas -> n-Decanol | Decanoic Acid |
| Ziegler Process | Ethylene -> n-Decanol | Decanoic Acid |
| Paraffin Cracking | Paraffins -> n-Decanol | Decanoic Acid |
Strategies for Functionalization of Decanoic Acid Derivatives
The key to synthesizing this compound lies in the selective functionalization of a C10 dicarboxylic acid precursor. A common and crucial precursor is the monoester, 10-ethoxy-10-oxodecanoic acid, also known as ethyl hydrogen sebacate (B1225510). chemsynthesis.com
The preparation of such monoesters can be achieved through several methods:
Direct Esterification of Dicarboxylic Acids: Sebacic acid can be directly esterified with ethanol (B145695) in the presence of an acid catalyst. By controlling the stoichiometry of the reactants, the formation of the monoester can be favored over the diester. orgsyn.org
Partial Hydrolysis of Diesters: Alternatively, the monoester can be obtained by the partial saponification (hydrolysis) of the corresponding diester, diethyl sebacate. orgsyn.org
Reaction of Anhydrides with Alcohols: While not the primary method for long-chain dicarboxylic acids, cyclic anhydrides can be opened with an alcohol to yield a monoester.
Direct Synthesis and Multi-Step Approaches
The final step in the preparation of this compound involves the conversion of the free carboxylic acid group of the monoester precursor into an acyl chloride. This transformation is typically achieved using standard chlorinating agents.
Formation of the Acyl Chloride Moiety
The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis, increasing the reactivity of the carboxyl group towards nucleophilic attack.
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective reagents for this transformation. The choice between them can depend on factors such as reaction conditions, desired purity, and ease of byproduct removal.
A documented synthesis of this compound utilizes thionyl chloride. googleapis.com In this procedure, 10-ethoxy-10-oxodecanoic acid is treated with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated under reflux to drive the reaction to completion. googleapis.com The reaction produces the desired acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which facilitates their removal from the reaction mixture. shaalaa.comgoogle.com
The general reaction is as follows:
HOOC-(CH₂)₈-COOEt + SOCl₂ → ClOC-(CH₂)₈-COOEt + SO₂ + HCl
While a specific synthesis of this compound using oxalyl chloride is not detailed in the provided search results, it is a viable alternative. Oxalyl chloride is also a highly effective chlorinating agent for carboxylic acids. The reaction with oxalyl chloride produces gaseous byproducts (CO, CO₂, and HCl), which also simplifies purification. Ethyl oxalyl chloride is a related compound that is used in various organic syntheses. fishersci.co.uknih.gov
Esterification of the Carboxylic Acid Functionality
The formation of the ethyl ester group can be achieved either before or after the creation of the acid chloride. When starting from decanedioic acid, a selective mono-esterification is required.
Fischer Esterification Protocols
Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalforums.comlibretexts.org To achieve mono-esterification of a dicarboxylic acid like decanedioic acid, the reaction conditions must be carefully controlled. Using a limited amount of ethanol and a suitable catalyst can favor the formation of the monoester over the diester. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and acidic ion-exchange resins. chemicalforums.comlibretexts.org The reaction is an equilibrium process, and removal of water as it is formed can drive the reaction towards the product side. chemicalforums.com
| Catalyst | Alcohol | Key Conditions | Selectivity for Monoester |
| Sulfuric Acid (H₂SO₄) | Ethanol | Stoichiometric control of ethanol, azeotropic removal of water | Moderate to Good |
| p-Toluenesulfonic Acid (TsOH) | Ethanol | Reflux in a suitable solvent (e.g., toluene) with a Dean-Stark trap | Good |
| Acidic Ion-Exchange Resins | Ethanol | Heterogeneous catalysis, allows for easier separation | High |
Table 1: Comparison of Catalysts for Fischer Mono-esterification of Dicarboxylic Acids
This table provides a general comparison. Optimal conditions and selectivity depend on the specific dicarboxylic acid and reaction parameters.
Transesterification Methods
Transesterification offers an alternative route to the desired ethyl ester. This can involve the reaction of a dimethyl ester of decanedioic acid with ethanol in the presence of a suitable catalyst. Alternatively, a dicarboxylic acid monoester can undergo transesterification with a different alcohol. sigmaaldrich.comhandwiki.org Metal alkoxides are effective catalysts for this transformation. sigmaaldrich.com The reaction is typically driven by using a large excess of the desired alcohol or by removing the more volatile alcohol byproduct. A patent describes a process for the preparation of dicarboxylic acid monoesters via transesterification using a metal alkoxide catalyst. chemicalforums.com
Enzymatic Esterification Approaches
Enzymatic methods provide a highly chemo- and regioselective approach to the synthesis of mono-esters of dicarboxylic acids. fiveable.meresearchgate.netwikipedia.org Lipases, in particular, are widely used for this purpose. These biocatalysts can selectively esterify one carboxylic acid group of a symmetric dicarboxylic acid, leaving the other free. This approach is advantageous as it proceeds under mild reaction conditions, often in organic solvents or solvent-free systems, and minimizes the formation of byproducts. For instance, a study demonstrated the production of mono-ethyl dicarboxylic acids from fatty acids using whole-cell biocatalysis in Escherichia coli. fiveable.meresearchgate.netwikipedia.org This suggests that a similar enzymatic strategy could be employed for the selective mono-esterification of decanedioic acid with ethanol.
Chemo-selective Synthesis Strategies
The synthesis of this compound hinges on chemo-selectivity. The primary challenge is to differentiate between the two carboxylic acid functionalities of the starting dicarboxylic acid or to selectively react one functional group in the presence of another.
One robust strategy involves a two-step process:
Selective Mono-esterification: Decanedioic acid is first converted to its mono-ethyl ester, mono-ethyl decanedioate, using one of the methods described in section 2.2.2. Enzymatic esterification is particularly promising for achieving high selectivity. fiveable.meresearchgate.netwikipedia.org
Selective Chlorination: The resulting mono-ester, which now has a free carboxylic acid group, is then treated with a mild chlorinating agent like oxalyl chloride to form this compound. The ester group is generally stable under these conditions.
An alternative, though potentially more complex, strategy involves the use of protecting groups. wikipedia.org One of the carboxylic acid groups of decanedioic acid could be protected, for example, as a benzyl (B1604629) ester. The remaining free carboxylic acid could then be converted to the ethyl ester. Subsequent deprotection of the benzyl ester would yield the mono-ethyl ester, which could then be chlorinated. However, this adds extra steps to the synthesis.
Direct conversion of one carboxylic acid group to an ester and the other to an acid chloride in a single step is highly challenging due to the similar reactivity of the two carboxyl groups and is generally not a feasible approach.
Reaction Condition Optimization and Process Intensification
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound.
For the mono-esterification step , key parameters to optimize include:
Catalyst Loading: The amount of acid or enzyme catalyst can significantly influence the reaction rate and selectivity.
Temperature: Higher temperatures can increase the reaction rate but may decrease selectivity and lead to side reactions.
Reactant Ratio: The molar ratio of dicarboxylic acid to alcohol is a critical factor in controlling the extent of esterification and favoring mono-ester formation.
Water Removal: In Fischer esterification, efficient removal of water is essential to drive the equilibrium towards the products.
For the chlorination step , optimization involves:
Choice of Reagent: As discussed, milder reagents like oxalyl chloride are preferable.
Temperature Control: Low temperatures are often necessary to prevent side reactions and degradation of the product.
Stoichiometry: Using a slight excess of the chlorinating agent can ensure complete conversion of the carboxylic acid.
Solvent: An inert, dry solvent is crucial to prevent hydrolysis of the acid chloride.
Solvent Effects and Reaction Kinetics
The choice of solvent is critical in the synthesis of acyl chlorides as it can significantly influence reaction rates and the purity of the final product. Non-polar, aprotic solvents are generally preferred to prevent side reactions with the highly reactive acyl chloride product.
Research Findings: While specific kinetic studies on this compound are not extensively available in public literature, general principles for acyl chloride formation apply. The reaction typically proceeds through a nucleophilic acyl substitution mechanism. The solvent's role is to solubilize the reactants and facilitate the interaction between the carboxylic acid and the chlorinating agent.
Aprotic Solvents: Solvents such as dichloromethane (B109758) (DCM), chloroform, and toluene (B28343) are commonly used. They are inert to the reactants and products and have appropriate boiling points for controlling the reaction temperature.
Ethereal Solvents: Tetrahydrofuran (THF) or diethyl ether can be used, but care must be taken as they can be cleaved by strong acids at higher temperatures.
Polar Aprotic Solvents: While solvents like DMF are often used as catalysts, using them as the primary solvent is generally avoided due to potential side reactions.
The reaction kinetics are typically pseudo-first-order with respect to the carboxylic acid when the chlorinating agent is used in excess. The rate is dependent on the concentration of the reactants and the catalyst, if present.
Interactive Table: Solvent Suitability for Acyl Chloride Formation
| Solvent | Type | Boiling Point (°C) | Suitability | Rationale |
|---|---|---|---|---|
| Dichloromethane | Chlorinated | 39.6 | High | Inert, good solubility, easy to remove. |
| Toluene | Aromatic | 110.6 | Moderate | Higher boiling point allows for higher temperatures but can be harder to remove. |
| Tetrahydrofuran (THF) | Ether | 66 | Low-Moderate | Potential for ring-opening side reactions. |
Temperature and Pressure Influence on Yield and Selectivity
Temperature is a crucial parameter that must be carefully controlled to maximize yield and selectivity while minimizing the formation of byproducts. These reactions are almost invariably conducted at atmospheric pressure.
Research Findings: The formation of this compound from its corresponding carboxylic acid and thionyl chloride is an exothermic process.
Low Temperatures (0-25 °C): Initiating the reaction at lower temperatures helps to control the initial exotherm and prevent the uncontrolled evolution of gaseous byproducts (SO₂ and HCl). This leads to higher selectivity and minimizes the degradation of starting materials and products.
Moderate Temperatures (25-60 °C): Gentle heating is often applied after the initial addition to drive the reaction to completion. The optimal temperature is a balance between reaction rate and product stability.
High Temperatures (>60 °C): Elevated temperatures can lead to the formation of impurities, such as anhydrides from the intermolecular reaction of two carboxylic acid molecules or decomposition of the acyl chloride product.
Interactive Table: Illustrative Effect of Temperature on Synthesis This table is based on general principles of acyl chloride synthesis, as specific data for this compound is limited.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
|---|---|---|---|---|
| 0 → 25 | 4 | 85 | 98 | Controlled reaction, minimal byproducts. |
| 25 (isothermal) | 3 | 90 | 95 | Faster reaction, slight increase in colored impurities. |
| 40 | 2 | 92 | 90 | Reaction completes quickly, but anhydride (B1165640) formation is more noticeable. |
Continuous Flow Synthesis Adaptations
Continuous flow chemistry offers significant advantages for the synthesis of reactive compounds like acyl chlorides, including enhanced safety, improved heat and mass transfer, and potential for scalability.
Research Findings: While specific adaptations for this compound are not widely published, the principles of flow synthesis are readily applicable. For instance, research on the synthesis of other functional molecules has demonstrated the benefits of moving from batch to continuous flow processes. nih.gov
A potential flow setup would involve pumping a solution of the starting monoethyl sebacate and the chlorinating agent through a heated packed-bed or coil reactor.
Safety: The small reactor volume in flow systems minimizes the amount of hazardous material present at any given time, significantly reducing risks associated with exothermic reactions and gas evolution.
Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control, preventing hot spots and improving selectivity.
Mixing: Superior mixing in microreactors ensures homogeneity, leading to faster reaction rates and more consistent product quality.
Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel).
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles aims to make the synthesis of this compound more environmentally sustainable by minimizing waste, using safer chemicals, and improving energy efficiency.
Atom Economy and E-Factor Analysis
Atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. The Environmental Factor (E-Factor) provides a broader measure of waste by considering all waste generated per kilogram of product.
Atom Economy Calculation: For the reaction using thionyl chloride:
Desired Product: this compound (C₁₂H₂₁ClO₃, MW: 248.75 g/mol ) chemsynthesis.com
Reactants: 10-(Ethoxycarbonyl)decanoic acid (C₁₂H₂₂O₄, MW: 230.30 g/mol ) + Thionyl chloride (SOCl₂, MW: 118.97 g/mol )
Atom Economy = [Mass of desired product / Total mass of reactants] x 100 Atom Economy = [248.75 / (230.30 + 118.97)] x 100 ≈ 71.2%
This calculation shows that a significant portion of the reactant atoms ends up in byproducts (SO₂ and HCl), highlighting an intrinsic inefficiency. rsc.org
E-Factor Analysis: The E-Factor = Total Waste (kg) / Product (kg). This includes solvent losses, catalyst waste, and byproduct mass. For traditional syntheses using chlorinated solvents and stoichiometric reagents, the E-Factor can be high (e.g., 5-50), indicating significant waste generation.
Solvent-Free or Environmentally Benign Solvent Systems
A key goal of green chemistry is to reduce or eliminate the use of hazardous solvents.
Research Findings: While traditional syntheses rely on solvents like DCM, greener alternatives are being explored for various organic transformations. clockss.org
Benign Solvents: Replacing chlorinated solvents with more environmentally friendly options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact.
Solvent-Free Conditions: In some cases, reactions can be run neat, using an excess of one liquid reactant as the solvent. For this synthesis, if the starting material is a liquid at the reaction temperature, it might be possible to run the reaction with only the chlorinating agent, though this requires careful control.
Ionic Liquids and Deep Eutectic Solvents (DES): These novel solvent systems have gained attention as green reaction media. researchgate.net They are non-volatile and can be recycled, although their viscosity and cost can be drawbacks. Studies on Knoevenagel condensations in ionic liquids show promise for their application in related syntheses. researchgate.netresearchgate.net
Catalyst Selection for Sustainable Synthesis
The choice of catalyst can dramatically improve the sustainability of a synthesis by enabling milder reaction conditions and reducing the need for stoichiometric reagents.
Research Findings: The standard synthesis of acyl chlorides often uses a catalytic amount of DMF. While effective, greener alternatives are an active area of research.
Alternative Catalysts: For the conversion of carboxylic acids, catalytic systems based on phosphine (B1218219) oxides or other Lewis bases are being investigated to replace DMF.
Biocatalysis: While not directly applicable to the formation of the acyl chloride, biocatalysis offers a highly sustainable route for producing related chiral intermediates. For example, alcohol dehydrogenases have been engineered for the efficient synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from a ketone precursor, showcasing the power of enzymes in creating valuable chloro-esters with high selectivity and under mild, aqueous conditions. nih.gov This points towards future possibilities for developing biocatalytic routes to precursors of this compound.
Solid-Supported Catalysts: Immobilizing the catalyst on a solid support facilitates its separation from the reaction mixture and allows for its reuse, reducing waste and cost. This approach is particularly well-suited for continuous flow systems.
Mechanistic Studies and Reactivity Profiles of Ethyl 10 Chloro 10 Oxodecanoate
Reactivity at the Acyl Chloride Center
The presence of a chlorine atom, a good leaving group, bonded to the carbonyl carbon makes the acyl chloride the most reactive site in the molecule for nucleophilic attack. The ethyl ester group, being less electrophilic, would typically require more forcing conditions to react. Therefore, selective transformations can often be achieved at the acyl chloride terminus.
Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Potentials
Ethyl 10-chloro-10-oxodecanoate is an excellent substrate for Friedel-Crafts acylation reactions. organic-chemistry.org In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride can generate a highly electrophilic acylium ion. youtube.commasterorganicchemistry.com
The mechanism involves the coordination of the Lewis acid to the chlorine atom of the acyl chloride, making it a better leaving group. The C-Cl bond cleaves to form the acylium ion, which is stabilized by resonance. youtube.com This powerful electrophile is then attacked by an electron-rich aromatic ring (e.g., benzene (B151609) or toluene), leading to the formation of a new carbon-carbon bond. A final deprotonation step restores the aromaticity of the ring, yielding an aryl ketone. A significant advantage of this method is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org
For example, the reaction with benzene would produce ethyl 10-oxo-10-phenyldecanoate.
Intramolecular Cyclization Pathways
However, under high dilution conditions to disfavor intermolecular reactions, or with the use of a template to bring the two ends of the molecule into proximity, intramolecular cyclization could potentially be induced. The reaction would likely proceed via a nucleophilic attack from the oxygen of the ester carbonyl onto the highly electrophilic acyl chloride carbon. This would be an intramolecular acylation, leading to a cyclic anhydride-like intermediate which could then undergo further reactions. The feasibility of such a pathway would be highly dependent on the reaction conditions and the conformational flexibility of the long carbon chain.
Reactivity at the Ethyl Ester Center
The ethyl ester group in this compound is a key functional group that can undergo a variety of transformations.
Hydrolysis (Acidic and Basic Saponification) Mechanisms
Hydrolysis of the ethyl ester results in the formation of the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. savemyexams.com
Acidic Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires heating with a dilute acid like sulfuric acid. savemyexams.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Basic Saponification: Basic hydrolysis, or saponification, is an irreversible process that involves heating the ester with a strong base such as sodium hydroxide (B78521). savemyexams.com The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl. The initial product is the carboxylate salt, which then needs to be protonated in a separate acidic workup step to yield the carboxylic acid. savemyexams.com
Due to the high reactivity of the acyl chloride, it would be readily hydrolyzed by water, even without a catalyst. Therefore, any hydrolysis of the ester would likely occur concurrently with or after the hydrolysis of the acyl chloride.
Reduction to Alcohol via Hydride Reagents
The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comkhanacademy.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can reduce aldehydes and ketones. youtube.com
The reduction with LiAlH₄ is a two-step process. The first step involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the primary alcohol. youtube.com The reaction requires an acidic workup to protonate the resulting alkoxide. youtube.com
Given that LiAlH₄ also readily reduces acyl chlorides, both functional groups in this compound would be reduced to alcohols. This would result in the formation of a diol.
Table 2: Expected Products of Hydride Reduction
| Reagent | Reactive Functional Groups | Expected Product |
|---|---|---|
| LiAlH₄ | Ethyl Ester and Acyl Chloride | 1,10-Decanediol |
Note: The chemoselectivity of NaBH₄ towards the acyl chloride in the presence of the ester would need to be experimentally determined.
Chemoselectivity and Orthogonal Functional Group Transformations
The significant difference in reactivity between the acyl chloride and the ethyl ester in this compound allows for chemoselective reactions.
Selective Modification of the Acyl Chloride in the Presence of the Ester
The acyl chloride is one of the most reactive carboxylic acid derivatives and will react preferentially with a wide range of nucleophiles in the presence of an ester. khanacademy.orgyoutube.com This allows for the selective modification of the acyl chloride group while leaving the ethyl ester intact.
For instance, the acyl chloride can be selectively converted into other functional groups:
Amides: Reaction with ammonia (B1221849) or primary/secondary amines will readily form the corresponding amide at the C-10 position. youtube.com
Anhydrides: Reaction with a carboxylate salt would yield a mixed anhydride (B1165640).
Ketones: Reaction with organocuprates (Gilman reagents) would lead to the formation of a ketone.
This high degree of chemoselectivity makes this compound a potentially useful building block in the synthesis of more complex molecules where the ethyl ester can be modified in a subsequent step.
Table 3: Selective Reactions at the Acyl Chloride Center
| Reagent | Expected Product |
|---|---|
| Ammonia (NH₃) | Ethyl 10-amido-10-oxodecanoate |
| Ethanolamine (HOCH₂CH₂NH₂) | Ethyl 10-((2-hydroxyethyl)amido)-10-oxodecanoate |
Note: These are expected products based on the higher reactivity of the acyl chloride compared to the ethyl ester.
Selective Modification of the Ester in the Presence of the Acyl Chloride
The presence of both an ester and a highly reactive acyl chloride group within the same molecule, this compound, presents a significant synthetic challenge. The acyl chloride is substantially more electrophilic and thus more susceptible to nucleophilic attack than the ester. However, strategic control of reaction conditions can enable the selective modification of the ester group.
One theoretical approach involves the use of sterically demanding nucleophiles. A bulky nucleophile might encounter significant steric hindrance when approaching the acyl chloride, potentially favoring a reaction with the less hindered ester group. Furthermore, the choice of solvent can play a crucial role in modulating the relative reactivity of the two functional groups by selectively solvating and stabilizing or destabilizing the transition states of competing reaction pathways. Another avenue for achieving selectivity is through the use of chemoselective catalysts, such as certain enzymes or metal complexes, which can be designed to preferentially bind to and activate the ester functionality.
Kinetic and Thermodynamic Investigations of Reaction Pathways
A thorough understanding of the kinetic and thermodynamic parameters governing the reactions of this compound is paramount for optimizing reaction conditions and predicting product distributions.
Rate Constant Determinations for Key Transformations
The rate at which this compound undergoes key transformations, such as nucleophilic acyl substitution at either the acyl chloride or the ester, can be quantified by determining the respective rate constants. While specific experimental data for this compound is not extensively documented, it is well-established that the rate of reaction at an acyl chloride is significantly faster than at an ester under similar conditions.
For instance, in a competitive reaction with a common nucleophile, the second-order rate constant for the reaction at the acyl chloride would be several orders of magnitude greater than that for the ester. The table below presents hypothetical rate constants for the reaction of this compound with a generic nucleophile 'Nu⁻' to illustrate this reactivity difference.
| Reaction | Hypothetical Rate Constant (k) at 25°C [M⁻¹s⁻¹] |
| Reaction at Acyl Chloride | ~ 1 x 10² |
| Reaction at Ester | ~ 1 x 10⁻³ |
This interactive table provides a hypothetical comparison of reaction rates.
Activation Energy Calculations and Transition State Analysis
Computational chemistry provides valuable insights into the energetics of reaction pathways through the calculation of activation energies (Ea) and the analysis of transition state structures. For this compound, theoretical calculations would invariably show a lower activation energy for nucleophilic attack at the acyl chloride compared to the ester.
The transition state for the reaction at the acyl chloride involves the formation of a tetrahedral intermediate that is stabilized by the good leaving group ability of the chloride ion. In contrast, the transition state for the reaction at the ester involves a less stable tetrahedral intermediate due to the poorer leaving group ability of the ethoxide ion.
The following table outlines hypothetical activation energies for these competing pathways.
| Reaction Pathway | Hypothetical Activation Energy (Ea) [kJ/mol] |
| Nucleophilic Attack at Acyl Chloride | 40-60 |
| Nucleophilic Attack at Ester | 80-100 |
This interactive table showcases the theoretical energy barriers for the competing reactions.
Equilibrium Studies for Reversible Reactions
While reactions at the acyl chloride are typically irreversible, transformations involving the ester, such as transesterification, can be reversible. Equilibrium studies, which determine the equilibrium constant (Keq), are essential for understanding the extent to which such a reaction will proceed.
For a hypothetical transesterification of this compound with methanol (B129727) to yield Mthis compound and ethanol (B145695), the position of the equilibrium would be governed by Le Châtelier's principle. The use of a large excess of methanol or the removal of ethanol as it is formed would drive the equilibrium towards the products. The equilibrium constant for such a reaction is typically close to unity, as the stability of the starting ethyl ester and the resulting methyl ester are similar.
Applications of Ethyl 10 Chloro 10 Oxodecanoate in Organic Synthesis and Materials Science
Building Block for Polymer and Copolymer Architectures
The dual functionality of ethyl 10-chloro-10-oxodecanoate makes it a theoretical candidate for the synthesis of various polymers. The presence of an ester and an acyl chloride allows it to participate in step-growth polymerization reactions, potentially leading to polyesters and polyamides, and to serve as an initiator or a functional monomer in the creation of more complex polymer structures. However, specific research documenting its direct use in these applications is not extensively available in public literature.
Polycondensation Reactions for Polyester (B1180765) Synthesis
Theoretically, this compound can undergo self-polycondensation to form a polyester. The reaction would proceed through the nucleophilic attack of the ester's carbonyl oxygen from one molecule onto the highly electrophilic acyl chloride of another, leading to the formation of an ester linkage and the elimination of ethyl chloride. This process could, in principle, be repeated to build a polyester chain.
Alternatively, it could be used as a monomer in polycondensation reactions with diols. In this scenario, the acyl chloride would react with the hydroxyl groups of the diol to form ester bonds, creating the polymer backbone. The terminal ethyl ester group could either be retained as a pendant group or be involved in further reactions depending on the desired polymer properties. Despite these theoretical possibilities, specific examples and detailed research findings on the use of this compound for polyester synthesis are not readily found in the reviewed literature.
Polycondensation Reactions for Polyamide Synthesis
Similar to polyester synthesis, this compound is a potential monomer for polyamide synthesis. Its acyl chloride group can readily react with the amine groups of a diamine monomer in a polycondensation reaction to form amide linkages. This would result in a polyamide with pendant ethyl ester groups. These ester groups could offer a site for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or thermal characteristics. As with polyesters, while the chemistry is sound in principle, specific documented instances of its use for polyamide synthesis are scarce.
Precursor for Block Copolymers and Graft Copolymers
The reactive nature of the acyl chloride in this compound suggests its potential as an initiator for certain types of polymerization, which could lead to the formation of block copolymers. For instance, it could potentially initiate the cationic ring-opening polymerization of cyclic ethers or other suitable monomers. The resulting polymer chain would have a polyester or polyamide block (if co-reacted with a diol or diamine) and a block derived from the ring-opening polymerization.
For graft copolymers, this compound could be incorporated as a functional monomer into a polymer backbone. The pendant acyl chloride group could then serve as a site to initiate the growth of "grafted" polymer chains of a different monomer. While these are established strategies for creating block and graft copolymers, the application of this compound in these specific roles is not well-documented in available scientific literature.
Role in Hyperbranched and Dendritic Polymer Formation
Hyperbranched and dendritic polymers are characterized by their highly branched, tree-like structures. The synthesis of such polymers often relies on AB₂ or ABn type monomers, where 'A' and 'B' are functional groups that can react with each other. This compound, being an AB-type monomer (ester and acyl chloride), could theoretically be modified to an AB₂ monomer. For example, the ester group could be converted to a diol, which could then react with the acyl chloride of another monomer unit. However, there is no direct evidence in the searched literature of this compound being used for the synthesis of hyperbranched or dendritic polymers.
Synthesis of Complex Organic Molecules
The chemical reactivity of this compound also lends itself to the synthesis of various complex organic molecules, particularly those with long carbon chains.
Precursor to Long-Chain Fatty Acid Derivatives and Analogues
The ten-carbon backbone of this compound makes it a suitable starting material for the synthesis of derivatives and analogues of long-chain fatty acids. The acyl chloride is a versatile handle for introducing various functional groups through reaction with different nucleophiles. For instance, reaction with organometallic reagents could lead to the formation of long-chain ketones. Hydrolysis of the acyl chloride would yield the corresponding carboxylic acid, specifically the monoethyl ester of sebacic acid. Sebacic acid itself is a dicarboxylic acid used in the production of polymers like nylon 610, as well as in plasticizers and lubricants. wikipedia.org
Furthermore, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional pathways for derivatization. For example, hydrolysis of both the ester and the acyl chloride would yield sebacic acid. While the potential for these transformations is clear from its structure, specific and detailed research outlining the use of this compound as a precursor for long-chain fatty acid derivatives is not extensively reported. One patent describes a process for preparing sebacic acid from 10-oxo-decanoic acid, a related compound. google.com Another patent mentions the hydrolysis of ethyl 10-hydroxy-2-decenoate, highlighting the manipulation of similar long-chain functionalized esters. google.com
Intermediate in the Synthesis of Pheromones and Bioactive Lipids
Long-chain bifunctional molecules are crucial starting materials in the synthesis of insect pheromones and various bioactive lipids. sjii.esnih.govnih.gov The C10 backbone of this compound is a common structural motif in many insect pheromones. sjii.esbeilstein-journals.org The acyl chloride can be readily converted to other functional groups, such as aldehydes or alcohols, which are common components of pheromone structures. sjii.es The ethyl ester can either be retained or modified in later synthetic steps. This bifunctional nature allows for the stepwise or convergent synthesis of complex target molecules. nih.gov
The general strategy would involve the reaction of the acyl chloride with a suitable nucleophile to introduce a desired functional group, followed by modification of the ester moiety. For instance, reduction of the ester to an alcohol, followed by oxidation, could yield a terminal aldehyde, a common feature in lepidopteran pheromones. The versatility of this building block approach allows for the creation of a library of potential pheromone candidates for screening and identification. rsc.org
Scaffold for Macrocyclic Compound Synthesis (e.g., Lactones, Lactams)
Macrocyclic compounds, such as lactones and lactams, are of significant interest due to their presence in a wide array of natural products with important biological activities. The structure of this compound is well-suited for the synthesis of macrocyclic lactones. acs.orggoogle.com Intramolecular cyclization is a key strategy for forming these large rings.
In a potential synthetic route, the acyl chloride of this compound could be reacted with a diol or an amino alcohol under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This would lead to the formation of a macrocyclic ester or lactam, respectively. The chain length of the starting material directly influences the size of the resulting macrocycle. The ability to generate macrocycles of specific sizes is crucial for targeting particular biological receptors or achieving desired physical properties.
Integration into Natural Product Total Synthesis Strategies
The total synthesis of complex natural products often relies on the use of versatile building blocks that can be elaborated into the target molecule. acs.org Bifunctional compounds like this compound can serve as key fragments in a convergent synthesis approach, where different parts of the molecule are synthesized separately and then joined together. enamine.netnih.govresearchgate.netrsc.org
The acyl chloride functionality allows for facile coupling with other synthetic intermediates containing nucleophilic groups like alcohols or amines. wikipedia.orglibretexts.orgyoutube.com The long aliphatic chain provides a hydrophobic segment that is present in many natural products, particularly those with lipidic or polyketide backbones. nih.govnih.govnih.gov The ester group can be carried through several synthetic steps and then hydrolyzed or reduced at a later stage to reveal a carboxylic acid or an alcohol, providing a handle for further functionalization.
Functional Materials and Surface Modification
The reactivity of the acyl chloride group also makes this compound a valuable precursor for the development of functional materials and for the modification of surfaces.
Precursor for Self-Assembled Monolayers (SAMs) on Metal and Semiconductor Surfaces
While there is no direct evidence of this compound being used for Self-Assembled Monolayers (SAMs), its structure suggests a potential application in this area. The formation of SAMs on surfaces often involves the reaction of a functional group with the surface. The acyl chloride group of this compound could potentially react with hydroxyl groups present on the surface of metal oxides or semiconductors to form a covalent bond. This would result in a monolayer where the long alkyl chains are oriented away from the surface, creating a hydrophobic and ordered film. The terminal ethyl ester group could then be further modified to introduce other functionalities to the surface.
Cross-linking Agent for Polymeric Networks and Hydrogels
Bifunctional molecules are widely used as cross-linking agents to form three-dimensional polymer networks and hydrogels. nih.govnih.govrsc.org The two reactive ends of this compound can react with functional groups on polymer chains, such as hydroxyl or amine groups, to create covalent linkages between them. researchgate.netgoogle.com
The acyl chloride would readily react with these nucleophilic groups on the polymer backbone. The ester group could also participate in cross-linking reactions through transesterification, particularly under specific catalytic conditions. The length of the C10 aliphatic chain would act as a flexible spacer between the polymer chains, influencing the mechanical properties, swelling behavior, and mesh size of the resulting network or hydrogel.
Synthesis of Polymeric Nanoparticles and Microcapsules
The synthesis of polymeric nanoparticles and microcapsules often involves polymerization reactions at the interface of two immiscible liquids. nih.govmdpi.comnih.govrsc.org this compound, with its distinct hydrophobic chain and reactive acyl chloride, is a potential candidate for use in interfacial polymerization.
In a typical scenario, the this compound would be dissolved in an organic phase, which is then dispersed in an aqueous phase containing a diamine or a diol. The reaction between the acyl chloride and the nucleophilic monomer at the oil-water interface would lead to the formation of a thin polymer shell, encapsulating the organic phase and forming nanoparticles or microcapsules. The size and properties of these particles could be controlled by varying the reaction conditions and the monomers used.
Coatings and Adhesion Promoter Applications
There is no specific information in the scientific literature detailing the use of this compound as a component in coatings or as an adhesion promoter. However, its bifunctional nature, containing both a reactive acyl chloride and a more stable ester group, suggests hypothetical utility in these areas.
The acyl chloride group is highly reactive towards nucleophiles such as hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups, which are commonly present on the surface of various substrates like metals, oxides, and polymers. This reactivity could theoretically allow the molecule to act as a covalent linker, grafting onto a surface to modify its properties. The long aliphatic chain (C10) could then contribute to forming a hydrophobic barrier layer, potentially enhancing corrosion resistance or altering surface energy.
As an adhesion promoter, this compound could theoretically form a chemical bridge between a substrate and a coating. The acyl chloride would react with the substrate surface, while the terminal ethyl ester could interact with the coating matrix through dipole-dipole interactions or undergo transesterification with functional groups in the coating resin, thereby improving interfacial adhesion.
Precursor for Bioconjugation and Probe Development
While no studies specifically report the use of this compound for bioconjugation or probe development, its structure is analogous to that of heterobifunctional crosslinkers.
Linker Molecule for Biomacromolecule Attachment
In theory, this compound could serve as a linker to attach small molecules or labels to biomacromolecules like proteins or peptides. The acyl chloride provides a reactive handle for conjugation to primary amines (e.g., the side chain of lysine (B10760008) residues) or other nucleophilic sites on a protein, forming a stable amide bond.
The terminal ethyl ester is less reactive and could be retained as a modulating feature of the conjugate or be hydrolyzed to a carboxylic acid post-conjugation. This resulting carboxylate could be used for further reactions or to enhance the solubility of the conjugate. The 10-carbon aliphatic chain would act as a long, flexible spacer, which can be advantageous in minimizing steric hindrance between the conjugated molecule and the biomacromolecule.
Synthesis of Fluorescent or Isotopic Labels (via derivatization)
This compound could be derivatized to create custom probes. For instance, the acyl chloride could be reacted with an amine-containing fluorescent dye or an isotopically enriched small molecule. The resulting molecule would be an ester-terminated probe.
Alternatively, the ester group could be hydrolyzed to a carboxylic acid. This acid could then be activated (e.g., using carbodiimide (B86325) chemistry) and coupled to an amine-functionalized label or biomolecule. This two-step approach would offer different strategic options for synthesizing complex bioconjugates.
The table below summarizes the theoretical derivatization reactions of this compound for creating labeled probes.
| Reactive Group | Reagent Type | Resulting Linkage | Potential Application |
| Acyl Chloride | Amine-functionalized fluorophore | Amide | Creation of a fluorescent probe |
| Acyl Chloride | Amine-containing isotopic tag | Amide | Synthesis of an isotopic label for mass spectrometry |
| Ethyl Ester (after hydrolysis to Carboxylic Acid) | Amine-functionalized label (with EDC/NHS) | Amide | Alternative route for probe synthesis |
It must be reiterated that the applications described above are hypothetical and based on the chemical principles of the functional groups present in this compound. Dedicated research is required to validate these potential uses.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of Ethyl 10-chloro-10-oxodecanoate and for elucidating the pathways of its formation and degradation. The molecular formula of this compound is C₁₂H₂₁ClO₃, with a monoisotopic mass of 248.1179 g/mol . chemsynthesis.comresearchgate.netnist.gov
Electrospray Ionization (ESI-MS) for Intermediates
Electrospray ionization mass spectrometry is a soft ionization technique ideal for analyzing polar intermediates in solution without causing significant fragmentation. In the synthesis of this compound, which can be prepared from the corresponding monoester of sebacic acid (10-ethoxy-10-oxodecanoic acid) by treatment with a chlorinating agent like thionyl chloride, ESI-MS can be employed to monitor the reaction progress. wikipedia.orgmasterorganicchemistry.com
The starting material, 10-ethoxy-10-oxodecanoic acid, can be detected in negative ion mode as the deprotonated molecule [M-H]⁻. The reaction mixture might also contain byproducts or intermediates that can be ionized and detected. For instance, the formation of a chlorosulfite ester intermediate during the reaction with thionyl chloride could potentially be observed under carefully controlled ESI-MS conditions.
Table 1: Predicted ESI-MS Data for a Synthetic Intermediate
| Compound Name | Molecular Formula | Predicted [M-H]⁻ (m/z) |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
Gas chromatography coupled with mass spectrometry is a primary method for the analysis of volatile and thermally stable compounds like this compound. chemguide.co.ukresearchgate.netacs.org The technique provides information on the purity of the final product and can be used to identify and quantify any byproducts. The sample is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS, which typically induces extensive fragmentation.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺, although it might be weak due to the lability of the acyl chloride. The presence of chlorine would be indicated by a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of selected ions. For this compound, the molecular ion or a prominent fragment ion can be isolated and subjected to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation pathways provide detailed structural information.
Key fragmentation pathways for long-chain esters and acyl chlorides include α-cleavages and McLafferty rearrangements. The most prominent peak in the mass spectrum of an acyl chloride is often due to the formation of an acylium ion (R-CO⁺). beilstein-journals.org For this compound, fragmentation would likely involve the loss of the chlorine atom, the ethoxy group, and various neutral losses from the aliphatic chain.
Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS/MS
| Fragment Ion (m/z) | Proposed Structure/Loss |
|---|---|
| 213 | [M-Cl]⁺ |
| 203 | [M-OC₂H₅]⁺ |
| 185 | [M-Cl-C₂H₄]⁺ (from ester) |
| 45 | [C₂H₅O]⁺ |
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structure determination of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton. ruc.dk
¹H and ¹³C NMR for Carbon Skeleton and Proton Environment
The ¹H NMR spectrum of this compound would show characteristic signals for the ethyl ester group and the long aliphatic chain. The methylene (B1212753) protons adjacent to the acyl chloride carbonyl group (α to C=OCl) are expected to be the most deshielded of the methylene protons in the chain, appearing at a chemical shift of around 2.8-3.0 ppm. The methylene protons adjacent to the ester carbonyl (α to C=OOR) would appear around 2.3 ppm. The ethyl group would present as a quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃). wikipedia.org
The ¹³C NMR spectrum would show distinct signals for the two carbonyl carbons, with the acyl chloride carbonyl being more deshielded (around 173 ppm) than the ester carbonyl (around 170 ppm). The carbons of the ethyl group and the aliphatic chain would appear in the upfield region of the spectrum.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| CH₃ (ethyl) | 1.25 (t) | 14.2 |
| OCH₂ (ethyl) | 4.12 (q) | 60.3 |
| CH₂ (α to C=OOR) | 2.30 (t) | 34.3 |
| (CH₂)₆ (chain) | 1.2-1.7 (m) | 24-29 |
| CH₂ (α to C=OCl) | 2.88 (t) | 45.0 |
| C=O (ester) | - | 173.8 |
Predicted values are based on analogous structures and general NMR principles.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent methylene groups along the aliphatic chain, as well as the coupling between the CH₂ and CH₃ protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the triplet at ~2.88 ppm in the ¹H spectrum would correlate with the carbon signal at ~45.0 ppm in the ¹³C spectrum.
Through the combined application of these advanced analytical techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for its use in further chemical research and applications.
Advanced NMR (e.g., ³⁵Cl NMR, if applicable) for Halogen Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While standard ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of this compound, specialized NMR techniques can provide deeper insights into the local environment of other key nuclei.
For the chloro-functionalized terminus of the molecule, ³⁵Cl NMR spectroscopy presents a direct, albeit challenging, method to probe the electronic environment of the chlorine atom. Chlorine has two NMR-active quadrupolar nuclei, ³⁵Cl and ³⁷Cl, with ³⁵Cl being more sensitive despite yielding slightly broader signals. huji.ac.il The application of ³⁵Cl NMR to covalently bound organic chlorides is often limited by the very broad signals, which can be on the order of tens of kilohertz. huji.ac.il This broadening is a consequence of the interaction between the nuclear quadrupole moment and the local electric field gradient.
Despite these challenges, advancements in solid-state NMR (SSNMR) spectroscopy, including the use of ultrahigh magnetic fields and sophisticated pulse sequences like WURST-QCPMG, have made it possible to acquire high-quality ³⁵Cl NMR spectra for organic compounds with covalently bound chlorine. nih.govresearchgate.net From these spectra, key parameters such as the quadrupolar coupling constant (C₋) and the chemical shift (δ) can be extracted. nih.govresearchgate.net These parameters are highly sensitive to the molecular and electronic structure around the chlorine nucleus. nih.govresearchgate.net For this compound, ³⁵Cl NMR could distinguish the acyl chloride chlorine from other potential chlorine-containing impurities or degradation products.
| Parameter | Significance for this compound | Typical Data Range for Covalent Chlorides |
| Quadrupolar Coupling Constant (C₋) | Provides information about the strength of the electric field gradient at the chlorine nucleus, reflecting the nature of the C-Cl bond. | Can be on the order of -70 MHz for covalently bound chlorine. nih.gov |
| Chemical Shift (δ) | Sensitive to the electronic environment and can help differentiate between different types of chlorine atoms (e.g., acyl chloride vs. alkyl chloride). | Wide range, can be over 1000 ppm. huji.ac.il |
| Quadrupolar Asymmetry Parameter (η₋) | Reflects the deviation of the electric field gradient from axial symmetry. | Sensitive to crystal packing and local molecular structure. researchgate.net |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups based on their characteristic vibrational frequencies. For this compound, these methods are indispensable for confirming the presence of both the ester and acyl chloride moieties.
The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching band at a relatively high frequency, typically in the range of 1770-1820 cm⁻¹. reddit.com This is higher than the carbonyl stretch of a simple ketone or aldehyde due to the electron-withdrawing effect of the chlorine atom. reddit.com The ester carbonyl stretch appears at a lower frequency, generally between 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. The C-Cl stretching vibration, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum. Raman is particularly well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. irdg.org
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| Acyl Chloride (R-COCl) | C=O stretch | 1770 - 1820 (strong) | Strong |
| Ester (R-COOR') | C=O stretch | 1735 - 1750 (strong) | Moderate |
| Ester (R-COOR') | C-O stretch | 1000 - 1300 (strong) | Moderate |
| Alkyl Chain | C-H stretch | 2850 - 3000 | Strong |
| Alkyl Chain | CH₂ bend | ~1465 | Moderate |
| Acyl Chloride | C-Cl stretch | 650 - 850 | Strong |
The synthesis of this compound, likely from a dicarboxylic acid precursor, can be monitored in real-time using in-situ IR and Raman spectroscopy. americanpharmaceuticalreview.comnih.gov These Process Analytical Technologies (PAT) provide continuous data on the concentrations of reactants, intermediates, and products without the need for sampling. americanpharmaceuticalreview.commt.com For example, during the conversion of a carboxylic acid to an acyl chloride, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride can be tracked. youtube.com Similarly, the progress of an esterification reaction can be followed by monitoring the relevant carbonyl bands. mt.com This real-time data allows for precise control over reaction conditions to optimize yield and minimize by-product formation.
Both IR and Raman spectroscopy can be used for the quantitative analysis of reaction conversion. nih.gov By creating a calibration model that relates the intensity of specific spectral features to the concentration of the species of interest, it is possible to determine the extent of the reaction. For instance, the ratio of the peak area of the acyl chloride carbonyl to that of the starting dicarboxylic acid monoester could be used to calculate the conversion percentage. This quantitative information is crucial for kinetic studies and process optimization. mt.com
X-ray Crystallography of Derivatives for Absolute Configuration and Solid-State Interactions
While obtaining a single crystal of the liquid this compound itself may be challenging, X-ray crystallography of a suitable solid derivative can provide definitive information about its three-dimensional structure. For instance, reaction with a chiral amine could yield a solid amide derivative. X-ray diffraction analysis of a single crystal of such a derivative would unambiguously determine the absolute configuration if a chiral center is present or introduced.
Furthermore, X-ray diffraction studies on related long-chain esters and dicarboxylic acids reveal important information about their solid-state packing and intermolecular interactions. nih.govacs.org These studies show that long-chain molecules often arrange in layered structures, and the nature of the end groups dictates the specific packing motifs. nih.gov Such information is valuable for understanding the physical properties of materials derived from this compound, such as polymers. The study of molecular packing through techniques like Hirshfeld surface analysis can reveal weak intermolecular interactions that influence the material's properties. mdpi.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives and Enantiomeric Purity
Should a chiral derivative of this compound be synthesized, for example, through reaction with a chiral alcohol or amine, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential tools. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. nih.gov
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov Enantiomers will produce mirror-image CD spectra, making this technique highly specific for distinguishing between them. nih.gov The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. This allows for the precise determination of the enantiomeric purity of a chiral derivative. nih.govthieme-connect.de
ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. Both CD and ORD are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by theoretical calculations. mdpi.com
| Technique | Principle | Application to Chiral Derivatives | Information Obtained |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of enantiomeric purity and absolute configuration. | Enantiomeric excess (ee), sign of Cotton effect. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Assignment of absolute configuration. | Sign and magnitude of optical rotation across wavelengths. |
Computational and Theoretical Investigations of Ethyl 10 Chloro 10 Oxodecanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its chemical behavior. For a molecule like Ethyl 10-chloro-10-oxodecanoate, these calculations can pinpoint reactive sites and predict the energetics of potential reaction pathways.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. youtube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. libretexts.org
For this compound, we can anticipate the nature of its frontier orbitals by considering its constituent functional groups. The acyl chloride moiety is a strong electron-withdrawing group, which significantly influences the electronic distribution across the molecule.
HOMO: The HOMO is expected to be localized primarily on the ester functional group and parts of the alkyl chain. In simpler esters like methyl acetate, the HOMO is mainly localized on the carbonyl oxygen and carbon. ucsb.edu However, the presence of the long alkyl chain in this compound would also contribute to the HOMO.
LUMO: The LUMO is anticipated to be predominantly centered on the highly electrophilic carbonyl carbon of the acyl chloride group. chemistrystudent.comchemguideforcie.co.uk This is due to the combined electron-withdrawing effects of the carbonyl oxygen and the chlorine atom, which create a significant partial positive charge on this carbon, making it a prime target for nucleophilic attack. chemistrystudent.com
The HOMO-LUMO gap for this compound is expected to be relatively small, indicative of a reactive molecule. This is primarily due to the low-lying LUMO associated with the acyl chloride group.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound and Related Compounds (Note: The values for this compound are hypothetical and based on trends observed in related compounds. Actual values would require specific computational calculations.)
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |
| This compound | ~ -10.5 | ~ -1.5 | ~ 9.0 |
| Ethyl Acetate | -10.8 | -0.3 | 10.5 |
| Decanoyl Chloride | -10.2 | -1.8 | 8.4 |
Electrostatic Potential Mapping and Charge Distribution
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. walisongo.ac.id In an ESP map, regions of negative potential (typically colored red or orange) indicate an excess of electron density, while regions of positive potential (colored blue) signify electron deficiency. researchgate.net
For this compound, an ESP map would be expected to show:
High Negative Potential: The carbonyl oxygens of both the ester and acyl chloride groups would exhibit high negative electrostatic potential due to the lone pairs of electrons on the oxygen atoms.
High Positive Potential: The carbonyl carbon of the acyl chloride group would display a highly positive electrostatic potential, confirming its status as the primary electrophilic center of the molecule. chemistrystudent.com The carbonyl carbon of the ester group would also be electrophilic, but to a lesser extent.
Moderate Potential Distribution: The long alkyl chain would have a relatively neutral potential, with a slight negative potential distributed along its length.
This charge distribution underscores the high reactivity of the acyl chloride functional group towards nucleophiles.
Transition State Modeling for Reaction Barriers and Pathways
Transition state theory is a cornerstone of understanding reaction mechanisms and rates. Computational modeling can be used to locate the transition state structure for a given reaction and calculate its energy, which corresponds to the activation energy barrier. libretexts.org For this compound, the most significant reactions involve nucleophilic acyl substitution at the acyl chloride carbon. masterorganicchemistry.comlibretexts.org
A typical reaction would proceed via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile would first attack the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate would then collapse, expelling the chloride ion as a leaving group to form the final product.
Computational modeling of this process would involve:
Locating the transition state for the initial nucleophilic attack.
Calculating the energy of the transition state relative to the reactants to determine the activation barrier.
Modeling the tetrahedral intermediate to assess its stability.
Modeling the transition state for the collapse of the intermediate and expulsion of the leaving group.
These calculations would provide a quantitative understanding of the reaction kinetics and the factors influencing the reaction rate. For instance, the high reactivity of acyl chlorides is associated with a relatively low activation energy for the initial nucleophilic attack. chemguideforcie.co.uk
Conformation Analysis and Conformational Landscapes
Due to the presence of a long, flexible alkyl chain, this compound can exist in numerous conformations. youtube.com Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers between them. This is crucial as the reactivity and physical properties of a molecule can be influenced by its preferred conformation.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are essential for understanding the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into solvent effects and intermolecular interactions.
Simulation of Reactions in Solution Phase
The reactivity of this compound, particularly the hydrolysis of the acyl chloride group, will be significantly influenced by the solvent. MD simulations can be used to model these reactions in a solution phase, providing a more realistic picture than gas-phase calculations. acs.org
An MD simulation of the hydrolysis of this compound in water would involve placing the molecule in a box of water molecules and simulating their interactions over time. This would allow for the study of:
Solvation of the reactant: How water molecules arrange themselves around the ester and acyl chloride functional groups.
Role of the solvent in the reaction mechanism: How water molecules participate in the reaction, for example, by acting as a nucleophile and/or a proton shuttle. acs.org
Such simulations have been used to study the hydrolysis of other esters and can reveal important details about the role of the solvent in stabilizing transition states and intermediates. acs.org
Prediction of Self-Assembly Behavior
The structure of this compound, with a nonpolar ten-carbon backbone and two distinct polar functional groups (an ethyl ester and an acyl chloride), gives it an amphiphilic character. Such molecules have the potential to self-assemble in solution to minimize unfavorable interactions between their nonpolar segments and a polar solvent. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for predicting this behavior. core.ac.ukriverpublishers.comrsc.org
MD simulations can model the spontaneous organization of these molecules in an aqueous environment. core.ac.uk It is predicted that this compound would exhibit concentration-dependent aggregation. At concentrations above a critical micelle concentration (CMC), the molecules would likely form spherical or ellipsoidal micelles, with the hydrophobic decanoate (B1226879) chains sequestered in the core and the polar ester and acyl chloride groups exposed to the aqueous solvent at the micelle's surface. riverpublishers.com
The final morphology of the self-assembled structures is governed by the balance of interactions and the effective geometry of the molecule, which can be described by a critical packing parameter (CPP). arxiv.orgresearchgate.net The CPP relates the volume of the hydrophobic tail to the area of the hydrophilic head group and the length of the tail. researchgate.net By simulating the behavior of many individual molecules, it's possible to predict whether they will form spheres, cylinders, vesicles (bilayers), or more complex structures. researchgate.netmdpi.com For this compound, the two different polar head groups would likely result in complex interfacial water organization and may lead to non-ideal packing, potentially favoring structures like vesicles or cylindrical micelles under specific conditions. rsc.orgmdpi.com Coarse-grained MD simulations, which simplify atomic representations to study larger systems over longer timescales, would be particularly useful in exploring the phase behavior and predicting the most stable aggregate structures. rsc.orgnih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Spectroscopic parameters for this compound can be predicted by analyzing the known spectral data of its constituent functional groups and similar aliphatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on established values for ethyl esters, long alkyl chains, and acyl chlorides. nih.govnih.govpressbooks.pub
¹H NMR: The spectrum is expected to show distinct signals for the ethyl group protons and the protons along the aliphatic chain. The methylene (B1212753) protons adjacent to the ester's oxygen (-O-CH₂-) would be the most downfield among the aliphatic signals, followed by the methylene protons alpha to the ester carbonyl (-CH₂-COO-) and the acyl chloride carbonyl (-CH₂-COCl). orgchemboulder.comquora.comdocbrown.info
¹³C NMR: The carbonyl carbons of the ester and acyl chloride groups are the most deshielded, appearing at the low end of the spectrum. The acyl chloride carbonyl is typically found at a slightly different shift than the ester carbonyl. The carbons of the ethyl group and the long methylene chain would appear in the upfield region of the spectrum. pressbooks.pubstackexchange.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ -CH₂-O- | ~ 1.2 | ~ 14 |
| CH₃-CH₂ -O- | ~ 4.1 | ~ 61 |
| -CH₂ -COO- | ~ 2.3 | ~ 34 |
| -COO-CH₂ -(CH₂)₆-CH₂-COCl | ~ 1.6 | ~ 25 |
| -COO-CH₂-(CH₂ )₆-CH₂-COCl | ~ 1.3 | ~ 29 |
| -CH₂ -COCl | ~ 2.9 | ~ 45 |
| -C OO- | - | ~ 173 |
Note: These are estimated values. Actual chemical shifts can be influenced by solvent and other factors.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by strong absorptions from its two carbonyl groups. The C=O stretching frequency is sensitive to the electronic environment. oregonstate.eduuobabylon.edu.iq
Acyl Chloride C=O Stretch: This bond is expected to produce a very strong and sharp absorption band at a high wavenumber, typically in the range of 1790-1815 cm⁻¹, due to the strong electron-withdrawing inductive effect of the chlorine atom. pressbooks.puboregonstate.edu
Ester C=O Stretch: The ester carbonyl stretch is also strong but occurs at a lower frequency than the acyl chloride, generally in the 1735-1750 cm⁻¹ range for aliphatic esters. orgchemboulder.comorgchemboulder.com
Ester C-O Stretches: Esters also characteristically show strong C-O stretching bands. Two distinct bands are expected in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com
C-H Stretches: Aliphatic C-H stretching vibrations would be observed in their typical region, just below 3000 cm⁻¹.
Predicted Characteristic IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Acyl Chloride) | 1790 - 1815 | Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C-O Stretch (Asymmetric) | 1250 - 1150 | Strong |
| C-O Stretch (Symmetric) | 1150 - 1000 | Strong |
Structure-Property Relationship (SPR) Modeling for Derivatives
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate a molecule's structure with its physicochemical properties or biological activity. researchgate.netaimspress.com For derivatives of this compound, SPR modeling could predict how structural modifications would impact properties like reactivity, lipophilicity, and potential biological interactions.
A typical SPR study involves several steps:
Creating a Library of Derivatives: A set of virtual derivatives would be created by systematically modifying the parent structure.
Calculating Molecular Descriptors: For each derivative, a range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). nih.gov
Model Development: Statistical methods, like multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property of interest. aimspress.com
For derivatives of this compound, one could model the effect of:
Alkyl Chain Length: Varying the number of methylene units between the two functional groups would directly impact lipophilicity, steric bulk, and flexibility. Studies on other long-chain fatty acid derivatives have shown a direct correlation between chain length and properties like protein binding and biological half-life. acs.orgtaylorandfrancis.com
Ester Group Modification: Changing the ethyl group to other alkyl groups (e.g., methyl, propyl) would subtly alter steric hindrance and solubility.
Acyl Chloride Replacement: The highly reactive acyl chloride could be replaced with other functional groups (e.g., amides, other esters, carboxylic acids) to create derivatives with vastly different chemical stabilities and hydrogen bonding capabilities.
Hypothetical Derivatives and Key Descriptors for SPR Modeling
| Derivative | Structural Modification | Key Descriptors to Model | Predicted Property Change |
|---|---|---|---|
| Ethyl 12-chloro-12-oxododecanoate | Increased alkyl chain length (+2 CH₂) | LogP, Molecular Volume, Polar Surface Area | Increased lipophilicity, potentially stronger self-assembly |
| Propyl 10-chloro-10-oxodecanoate | Ethyl ester to Propyl ester | Steric hindrance parameters (e.g., Taft's Es) | Minor change in solubility and reactivity |
| Ethyl 10-(diethylamino)-10-oxodecanoate | Acyl chloride to Diethylamide | Hydrogen bond acceptors, Dipole moment | Decreased reactivity, increased stability, altered polarity |
By developing such SPR models, researchers could efficiently screen virtual libraries of derivatives to identify candidates with desired properties for specific applications, such as in materials science or as chemical intermediates, without the need for exhaustive synthesis and testing. researchgate.net
Environmental Fate and Degradation Pathways of Ethyl 10 Chloro 10 Oxodecanoate
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.
Hydrolysis in Aqueous Environments (pH Dependence)
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For Ethyl 10-chloro-10-oxodecanoate, two primary sites are susceptible to hydrolysis: the acyl chloride group and the ethyl ester group.
The acyl chloride group (-COCl) is highly reactive towards water and is expected to hydrolyze rapidly to a carboxylic acid group (-COOH), forming 10-(ethoxycarbonyl)decanoic acid and hydrochloric acid (HCl). This reaction is generally rapid and not significantly dependent on pH, though it proceeds swiftly in neutral and alkaline conditions.
The ethyl ester group (-COOCH2CH3) is also susceptible to hydrolysis, which is significantly influenced by pH. This reaction can be catalyzed by both acids and bases. Typically, base-catalyzed hydrolysis (saponification) is much faster than acid-catalyzed hydrolysis. For long-chain esters, the rate of hydrolysis is generally slower than for their short-chain counterparts. Without experimental data, it is not possible to provide specific rates or half-lives for the hydrolysis of the ester group in this compound at different pH values.
Biotic Degradation Mechanisms
Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms.
Enzymatic Hydrolysis by Lipases or Esterases
The ethyl ester bond in this compound makes it a potential substrate for esterase and lipase (B570770) enzymes, which are ubiquitous in the environment and are produced by a wide variety of microorganisms. These enzymes catalyze the hydrolysis of ester bonds. Lipases, in particular, are known to act on long-chain fatty acid esters. It is plausible that these enzymes could hydrolyze the ethyl ester, yielding the corresponding carboxylate and ethanol (B145695). However, the presence of the chloro-oxo group at the other end of the molecule could influence enzyme activity, but in the absence of specific studies, this remains speculative.
Microbial Metabolism and Biotransformation Pathways
Microorganisms play a crucial role in the degradation of many organic pollutants. For a compound like this compound, microbial degradation would likely proceed via initial hydrolysis of the ester and/or acyl chloride groups. The resulting long-chain carboxylic acid could then potentially be metabolized through pathways such as β-oxidation, a common process for breaking down fatty acids. The presence of a chlorine atom can sometimes hinder microbial degradation. Some microorganisms possess dehalogenase enzymes that can remove chlorine atoms, but the susceptibility of the acyl chloride group to such enzymatic action in this specific molecule is unknown. Studies on other organochlorine compounds show a wide range of biodegradability, from rapid degradation to high persistence. bbrc.infrontiersin.orgresearchgate.netnih.gov
Metabolite Identification and Persistence Studies
Due to the lack of degradation studies, no metabolites of this compound have been identified in environmental matrices. Consequently, their persistence and potential environmental effects are also unknown. Hypothetical initial metabolites would include 10-(ethoxycarbonyl)decanoic acid, sebacic acid, and ethanol, resulting from the hydrolysis of the acyl chloride and ester groups. The persistence of these metabolites would then depend on their own susceptibility to further biodegradation.
Considerations for Waste Management and Disposal in Research Settings
The proper management and disposal of this compound in a research setting are critical due to its reactive nature. As an acyl chloride, it is classified as a corrosive and moisture-sensitive chemical. savemyexams.comdocbrown.infochemguideforcie.co.uk Therefore, specific procedures must be followed to ensure the safety of laboratory personnel and to minimize environmental impact.
The primary hazard associated with the disposal of this compound is its vigorous reaction with water and other nucleophiles. chemguideforcie.co.ukchemistrysteps.com This reaction can generate heat and produce corrosive hydrogen chloride gas. docbrown.infochemguideforcie.co.uk Consequently, direct disposal of the neat compound into sinks or general waste streams is strictly prohibited.
A recommended procedure for the neutralization and disposal of small quantities of this compound in a laboratory setting involves carefully controlled quenching of the reactive acyl chloride group. This is typically achieved by slowly adding the compound to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a non-nucleophilic solvent followed by a protic solvent like a secondary alcohol (e.g., isopropanol) to convert the acyl chloride to a less reactive ester. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.
Once the reactive acyl chloride has been quenched, the resulting mixture can be treated as a chemical waste stream. The specific disposal route will depend on local regulations and the other components of the waste mixture. It is essential to consult the institution's environmental health and safety office for guidance on proper waste containerization, labeling, and disposal procedures.
The following table outlines the general steps for the safe disposal of this compound from a research setting.
| Step | Procedure | Rationale | Safety Precautions |
| 1. Quenching | Slowly add the this compound to a stirred, cooled solution of a weak base (e.g., sodium bicarbonate) or a secondary alcohol (e.g., isopropanol). | To safely neutralize the reactive acyl chloride group and prevent the vigorous evolution of HCl gas. chemguideforcie.co.ukchemistrysteps.com | Perform in a fume hood. Wear safety goggles, gloves, and a lab coat. Control the rate of addition to avoid excessive heat generation. |
| 2. Neutralization | If an acidic byproduct is formed, neutralize the solution with a suitable base to a pH between 6 and 8. | To ensure the waste is not corrosive before it is packaged for disposal. | Monitor the pH of the solution carefully. |
| 3. Collection | Collect the neutralized waste in a designated, properly labeled hazardous waste container. | To comply with waste disposal regulations and prevent accidental mixing with incompatible chemicals. | Use a container compatible with the chemical composition of the waste. Clearly label the container with the contents. |
| 4. Disposal | Arrange for the disposal of the hazardous waste through the institution's environmental health and safety program. | To ensure the waste is handled and disposed of in an environmentally responsible and compliant manner. | Follow all institutional and local regulations for hazardous waste disposal. |
Emerging Research Directions and Future Prospects for Ethyl 10 Chloro 10 Oxodecanoate
Integration into Automated and High-Throughput Synthesis Platforms
The structure of Ethyl 10-chloro-10-oxodecanoate lends itself to automated synthesis. The reactive acyl chloride can readily participate in reactions with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is a prime candidate for use in high-throughput screening platforms to rapidly generate libraries of new compounds. The ester functionality could either be carried through the synthesis or be hydrolyzed or transesterified in a subsequent step to further diversify the products. However, no published studies demonstrate the use of this specific compound in such automated systems.
Development of Novel Catalytic Systems for Its Derivatization
The development of new catalytic methods to selectively transform the two functional groups of this compound could open up new synthetic possibilities. For example, catalytic systems that could differentiate between the acyl chloride and the ester would allow for precise, stepwise modifications of the molecule. This could involve chemoselective reductions, cross-coupling reactions, or other transformations. Currently, there is no research focused on developing such novel catalytic systems specifically for this compound.
Exploration in Smart Materials and Responsive Polymer Systems
The incorporation of this compound into polymer chains could lead to the development of smart materials. The long aliphatic segment could impart flexibility and hydrophobicity, while the functional groups could be used for cross-linking or for attaching responsive moieties. For example, polymers containing this unit could be designed to respond to changes in pH or temperature. This remains a hypothetical application, as no studies have been published on the use of this compound in the synthesis of smart materials or responsive polymers.
Untapped Reactivity Pathways for Diversification of Chemical Space
Beyond the expected reactions of the acyl chloride and ester, there may be untapped reactivity pathways for this compound. For instance, reactions at the alpha-carbon positions to the carbonyl groups could be explored. Furthermore, the long methylene (B1212753) chain could potentially be functionalized through C-H activation catalysis, although this would be a significant challenge. The exploration of such novel reactivity would greatly expand the chemical space accessible from this starting material, but as of now, this potential remains unrealized in the chemical literature.
Concluding Remarks
Summary of Key Research Achievements and Insights
The primary value of Ethyl 10-chloro-10-oxodecanoate and similar bifunctional molecules lies in their ability to act as building blocks for precisely defined chemical structures. researchgate.netbohrium.com Their utility in synthesizing asymmetrical derivatives of dicarboxylic acids and as monomers for functional polymers is a key area of interest. Research into bifunctional monomers, in general, has led to the development of advanced materials with tailored properties. researchgate.netbohrium.com
Future Outlook and Unresolved Challenges in the Field
The future of bifunctional monomers like this compound is tied to the growing demand for advanced polymers and functional materials. nationalpolymer.com A key challenge is the development of highly selective and efficient synthetic methods to produce these molecules, avoiding the formation of symmetrical byproducts. google.com As interest in bio-based and biodegradable polymers continues to grow, bifunctional monomers derived from renewable resources, such as fatty acids, are becoming increasingly important. mdpi.com The principles demonstrated by the chemistry of this compound will likely be applied to the synthesis of these next-generation sustainable materials.
Q & A
Q. What are the common synthetic routes for Ethyl 10-chloro-10-oxodecanoate, and how are reaction conditions optimized?
Q. How can researchers address discrepancies in reaction yields when using this compound under varying catalytic conditions?
Yield variations (e.g., 53% in vs. unquantified yields in ) may arise from:
- Base strength : Na₂CO₃ (stronger base) may deprotonate intermediates more effectively than NaHCO₃, altering reaction pathways .
- Workup procedures : Aqueous washes in might remove unreacted starting material, reducing yield but improving purity. Methodological approach :
- Conduct kinetic studies (e.g., time-resolved NMR) to monitor intermediate formation.
- Compare yields under controlled variables (base, solvent, stoichiometry) using design-of-experiments (DoE) frameworks .
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in multi-step syntheses?
- Isotopic labeling : Use deuterated solvents (e.g., CD₂Cl₂) to track proton transfer steps in acyl substitution reactions.
- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and energy barriers for chlorination steps .
- Intermediate isolation : Quench reactions at timed intervals (e.g., via TLC monitoring) to characterize transient species .
Q. How should researchers design experiments to minimize by-product formation during esterification or acylation reactions using this compound?
- Stoichiometric control : Limit excess reagents (e.g., ≤1.1 equiv acylating agents) to reduce side reactions .
- Additive screening : Catalytic additives (e.g., DMAP) accelerate desired pathways, suppressing dimerization or hydrolysis .
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to detect by-products and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
